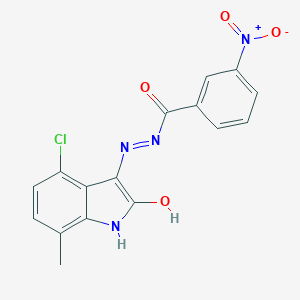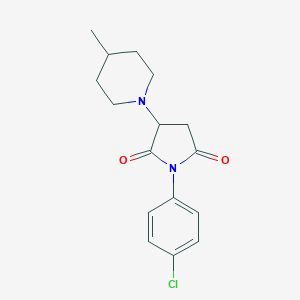![molecular formula C26H24N4O3S B391976 ethyl 4-methyl-4'-(4-methoxyphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate](/img/structure/B391976.png)
ethyl 4-methyl-4'-(4-methoxyphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the phthalazine and thiadiazole rings in its structure makes it a compound of interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the phthalazine ring. The final step involves the cyclization of the phthalazine intermediate with thiosemicarbazide under acidic conditions to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents for each step of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium ethoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of ethyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Thiadiazole: Known for its antimicrobial properties.
1,2,4-Thiadiazole: Used in the synthesis of pharmaceuticals.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including anticancer and antimicrobial properties
Uniqueness
Ethyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its spiro structure, which imparts specific steric and electronic properties that can enhance its biological activity and selectivity compared to other thiadiazole derivatives .
Eigenschaften
Molekularformel |
C26H24N4O3S |
|---|---|
Molekulargewicht |
472.6g/mol |
IUPAC-Name |
ethyl 4-(4-methoxyphenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C26H24N4O3S/c1-4-33-25(31)24-28-30(20-14-16-21(32-3)17-15-20)26(34-24)23-13-9-8-12-22(23)18(2)27-29(26)19-10-6-5-7-11-19/h5-17H,4H2,1-3H3 |
InChI-Schlüssel |
PWUDKFPLKBTTJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Bis(4-bromophenyl)-5-phenyl-3A,4,6,6A,9A,10,10A,10B-octahydro-6,10-ethenoisoindolo[5,6-E]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B391893.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B391895.png)



![1-(4-{[4-(1-Piperidinyl)-1,2,5-oxadiazol-3-yl]diazenyl}-1,2,5-oxadiazol-3-yl)piperidine](/img/structure/B391900.png)

![3-Benzoyl-5-(2-chloroethyl)-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B391902.png)

![N'-[(2,2-diphenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B391907.png)
![2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B391909.png)
![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide](/img/structure/B391912.png)

![4-Chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitro-3,5-dimethylphenol](/img/structure/B391915.png)
